

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B177676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic organic compound belonging to the dihydropyridinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as calcium channel modulators, antimalarial agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the known chemical properties of **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate**, based on available data. It is important to note that while the core structure is a subject of research, specific experimental data for this particular compound, especially concerning its biological activity and detailed reaction protocols, is limited in publicly accessible literature.

Core Chemical Properties

The fundamental chemical and physical properties of **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate** are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

Property	Value	Source
Molecular Formula	C13H13NO3	--INVALID-LINK--
Molecular Weight	231.25 g/mol	--INVALID-LINK--
CAS Number	185847-84-1	--INVALID-LINK--
IUPAC Name	benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate	--INVALID-LINK--
Canonical SMILES	<chem>C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2</chem>	--INVALID-LINK--
Melting Point	72-73 °C	[Various Suppliers]
Boiling Point (Predicted)	382.2 ± 42.0 °C	--INVALID-LINK--
Density (Predicted)	1.245 ± 0.06 g/cm³	--INVALID-LINK--
pKa (Predicted)	-4.31 ± 0.20	--INVALID-LINK--
Form	Powder	[Various Suppliers]
Storage Temperature	2-8°C	--INVALID-LINK--

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate** is not readily available in the surveyed literature. Analysis of related structures suggests the following expected spectral characteristics:

- ¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the benzylic methylene protons, and the protons of the dihydropyridine ring.
- ¹³C NMR: Resonances for the carbonyl carbons of the ester and the ketone, the aromatic carbons of the benzyl group, and the carbons of the dihydropyridine ring.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the carbamate and the ketone functionalities.

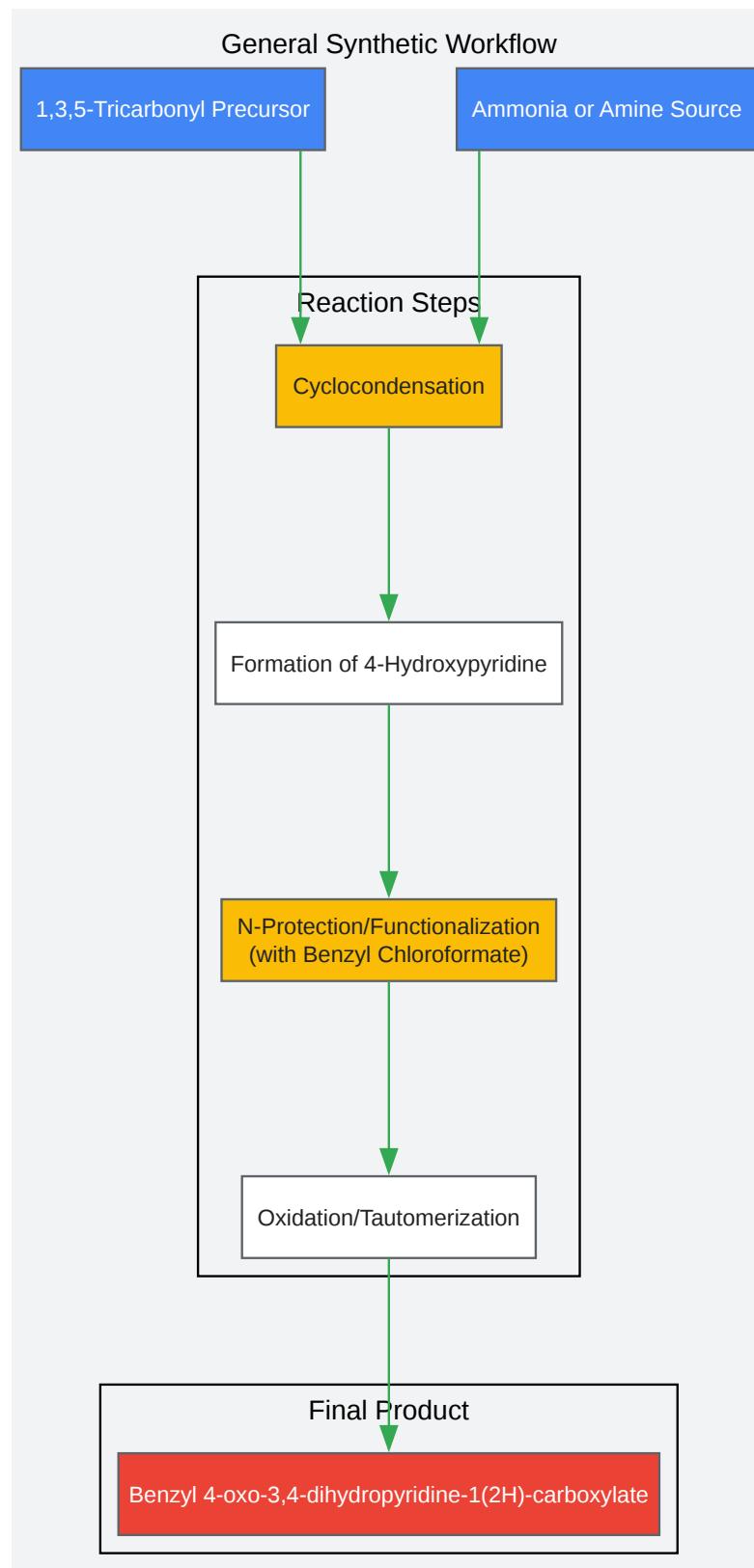
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns likely involving the loss of the benzyl group.

Caution: Researchers should perform their own spectral analysis for confirmation.

Safety and Handling

Based on aggregated GHS data, **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate** is classified with the following hazards:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.


Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), and working in a well-ventilated area are recommended.

Experimental Protocols

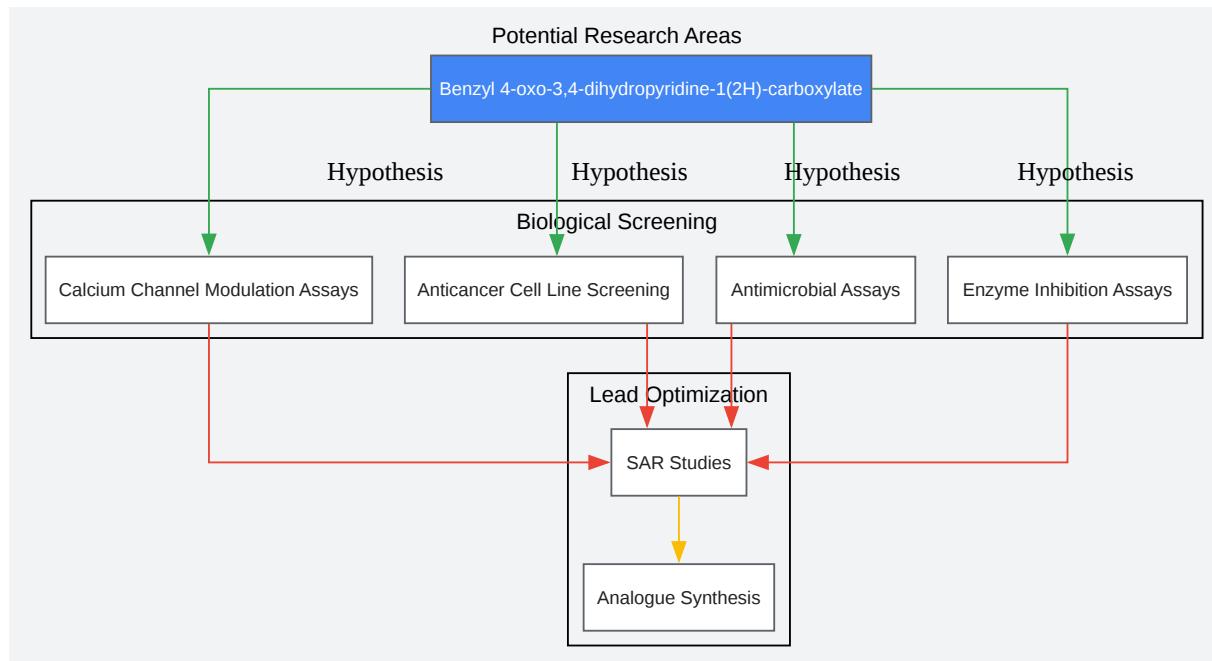
General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate** is not well-documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 4-pyridones. One common approach involves the cyclocondensation of a 1,3,5-tricarbonyl compound or its equivalent with an amine.

Below is a generalized, theoretical workflow for the synthesis.

[Click to download full resolution via product page](#)

Caption: A plausible, generalized synthetic workflow for **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate**.


Disclaimer: This represents a theoretical synthetic pathway. Researchers should consult the primary literature on 4-pyridone synthesis for detailed reaction conditions and optimize them accordingly.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the mechanism of action of **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate**. However, the broader class of dihydropyridinone and 4-pyridone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

- Dihydropyridine Derivatives: Famously known as calcium channel blockers, they are widely used in the treatment of hypertension. [1] The 1,4-dihydropyridine scaffold is a key pharmacophore in drugs like nifedipine and amlodipine.
- 4-Pyridone Derivatives: This class of compounds has demonstrated a variety of biological activities, including:
 - Antimalarial: Certain diaryl ether substituted 4-pyridones have shown potent activity against *Plasmodium falciparum*. [2] * Anticancer: Some novel dihydropyrimidines with the pyrimidinone core have been investigated for their potential anticancer activity.
 - Anti-HIV: Pyridinone derivatives have been designed and evaluated as inhibitors of HIV replication. [3][4] * Antibacterial and Antifungal: Various derivatives have been synthesized and tested for their antimicrobial properties.

Due to the lack of specific studies on **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate**, no signaling pathways involving this compound can be described at this time. The potential for this molecule to interact with biological targets, such as ion channels or enzymes, can be inferred from its structural similarity to other pharmacologically active dihydropyridinones, but this requires experimental validation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for investigating the biological potential of the title compound.

Conclusion and Future Directions

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a molecule of interest due to its core dihydropyridinone structure, which is present in many biologically active compounds. However, there is a significant gap in the scientific literature regarding its specific chemical and biological properties. The available data is largely predictive, and there is a pressing need for experimental validation.

Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).

- Biological Screening: A thorough investigation of its biological activities through a battery of in vitro assays, including but not limited to, its effects on various cell lines (cancerous and non-cancerous), its potential as a calcium channel modulator, and its antimicrobial properties.
- Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate its mechanism of action, including the identification of its molecular targets and its effects on relevant signaling pathways.

The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of **Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177676#benzyl-4-oxo-3-4-dihydropyridine-1-2h-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com